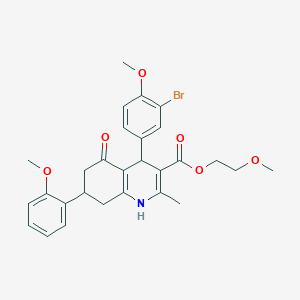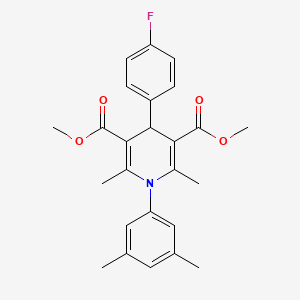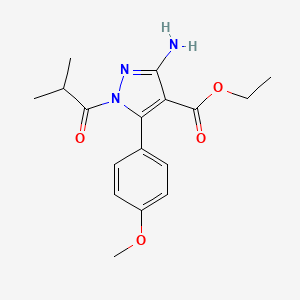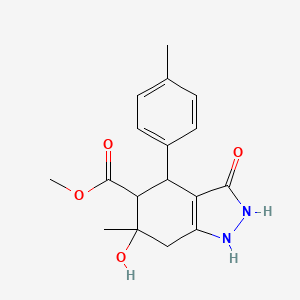![molecular formula C30H27N3O7 B11078657 3-(2-hydroxy-3-methoxyphenyl)-1-(1H-indol-3-ylmethyl)-5-(4-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11078657.png)
3-(2-hydroxy-3-methoxyphenyl)-1-(1H-indol-3-ylmethyl)-5-(4-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex heterocyclic molecule with a fascinating structure. Let’s break it down:
-
Core Structure: : The backbone consists of a pyrrolo[3,4-c]pyrrole ring system, which is fused with an indole moiety. The indole group contributes to its aromatic character and biological activity.
-
Functional Groups
Hydroxyphenyl: Positioned at the 3-position, this group adds hydrophilicity.
Methoxyphenyl: Found at the 5-position, it enhances lipophilicity.
Carboxylic Acid: Located at the 1-position, it imparts acidity and reactivity.
Preparation Methods
Synthetic Routes:
Multistep Synthesis: The compound is typically synthesized through a series of steps involving cyclization, functional group transformations, and protecting group manipulations.
Key Steps:
Reaction Conditions: Specific conditions vary based on the synthetic route and reagents used.
Industrial Production:
Limited Information: Unfortunately, detailed industrial-scale production methods are not widely available due to the compound’s complexity and specialized applications.
Chemical Reactions Analysis
Reactivity: The compound participates in various reactions
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with altered functional groups.
Scientific Research Applications
Chemistry: Used as a scaffold for designing novel compounds.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).
Medicine: Explored for drug development (anticancer, anti-inflammatory, or antimicrobial agents).
Industry: Limited applications due to complexity.
Mechanism of Action
Targets: Interacts with specific receptors, enzymes, or cellular pathways.
Pathways: Further research needed to elucidate precise mechanisms.
Comparison with Similar Compounds
Uniqueness: Its fused pyrrolo[3,4-c]pyrrole-indole structure sets it apart.
Similar Compounds: Related molecules include indole derivatives and pyrrolo[3,4-c]pyrroles.
Properties
Molecular Formula |
C30H27N3O7 |
|---|---|
Molecular Weight |
541.5 g/mol |
IUPAC Name |
1-(2-hydroxy-3-methoxyphenyl)-3-(1H-indol-3-ylmethyl)-5-(4-methoxyphenyl)-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C30H27N3O7/c1-39-18-12-10-17(11-13-18)33-27(35)23-24(28(33)36)30(29(37)38,14-16-15-31-21-8-4-3-6-19(16)21)32-25(23)20-7-5-9-22(40-2)26(20)34/h3-13,15,23-25,31-32,34H,14H2,1-2H3,(H,37,38) |
InChI Key |
ZVRUMTQJJQRPJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)C(NC3C4=C(C(=CC=C4)OC)O)(CC5=CNC6=CC=CC=C65)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-2-[(8-methoxyquinolin-5-yl)sulfonyl]-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline](/img/structure/B11078584.png)
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(4-ethoxyphenyl)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11078610.png)

![2-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]-N-(4-methylphenyl)-1,3-thiazolidine-3-carbothioamide](/img/structure/B11078623.png)
![N-[(1Z)-3-oxo-1-(pyridin-3-yl)-3-{[2-(pyridin-2-yl)ethyl]amino}prop-1-en-2-yl]benzamide](/img/structure/B11078630.png)

![1H-Pyrrole-3-carboxylic acid, 4-[(furan-2-carbonyl)amino]-2-methyl-5-oxo-4-trifluoromethyl-4,5-dihydro-, ethyl ester](/img/structure/B11078638.png)
![(6E)-2-(3,4-diethoxybenzyl)-6-(4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11078640.png)
![N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-methoxybenzohydrazide](/img/structure/B11078642.png)
![2-[1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11078648.png)
![4-[3-(ethylthio)-1H-diaziren-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B11078652.png)
![N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide](/img/structure/B11078667.png)


